molecular formula C8H11Cl3N2 B6225023 N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride CAS No. 2768326-94-7

N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride

Cat. No.: B6225023
CAS No.: 2768326-94-7
M. Wt: 241.5 g/mol
InChI Key: JQBBZLCTYPSWKQ-UHFFFAOYSA-N
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Description

N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group attached to an ethane-1,2-diamine backbone, which is further stabilized by hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with ethylenediamine under controlled conditions. The reaction proceeds through a Schiff base formation followed by reduction to yield the desired diamine. The hydrochloride salt is then formed by treating the diamine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can further modify the diamine structure.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride
  • N1-(quinolin-4-yl)ethane-1,2-diamine phenyl urea derivatives

Uniqueness

N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride is unique due to its specific dichlorophenyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2768326-94-7

Molecular Formula

C8H11Cl3N2

Molecular Weight

241.5 g/mol

IUPAC Name

N'-(3,4-dichlorophenyl)ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C8H10Cl2N2.ClH/c9-7-2-1-6(5-8(7)10)12-4-3-11;/h1-2,5,12H,3-4,11H2;1H

InChI Key

JQBBZLCTYPSWKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCCN)Cl)Cl.Cl

Purity

95

Origin of Product

United States

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